![molecular formula C10H15BrN2O2 B13737517 2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)
2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione is a heterocyclic compound characterized by its unique structure, which includes a bromobutyl side chain and a hexahydro-pyrroloimidazolidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione typically involves the reaction of hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione with 1,4-dibromobutane under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazolidine ring.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce an N-oxide derivative.
Aplicaciones Científicas De Investigación
2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the imidazolidine ring can interact with various binding sites, modulating the activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione: Similar in structure but with a chlorine atom instead of bromine.
2-(4-Methylbutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione: Contains a methyl group instead of a halogen.
2-(4-Hydroxybutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione: Features a hydroxyl group, making it more hydrophilic.
Uniqueness
The presence of the bromobutyl group in 2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom is a good leaving group, facilitating various substitution reactions, and its size and electronegativity can influence the compound’s interaction with biological targets.
Propiedades
Fórmula molecular |
C10H15BrN2O2 |
|---|---|
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
2-(4-bromobutyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C10H15BrN2O2/c11-5-1-2-6-13-9(14)8-4-3-7-12(8)10(13)15/h8H,1-7H2 |
Clave InChI |
KMAXFRRFMGSHNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(=O)N(C(=O)N2C1)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




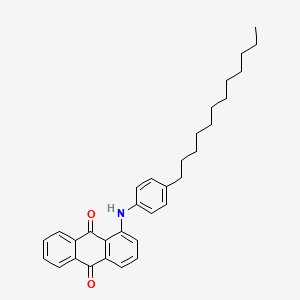
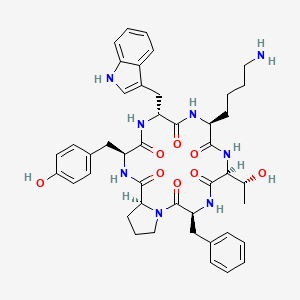
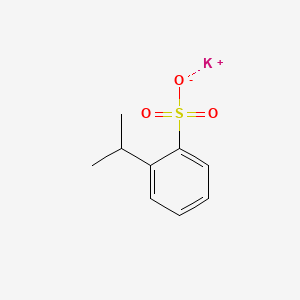

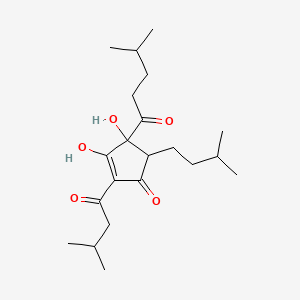

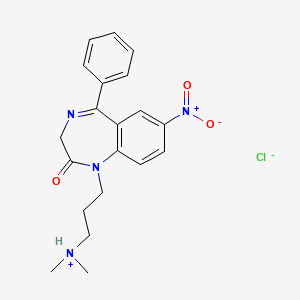
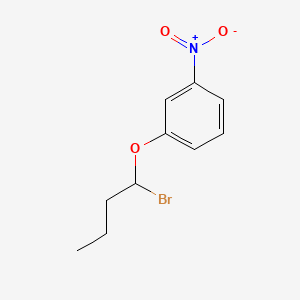
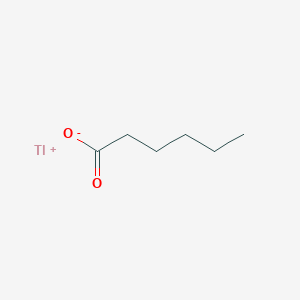
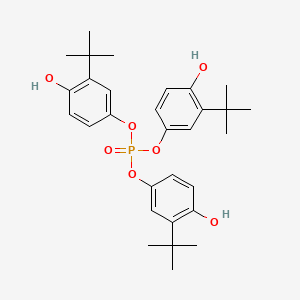
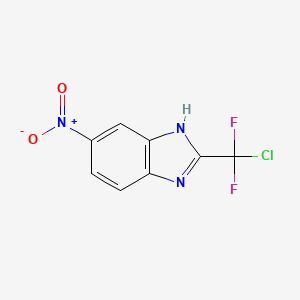
![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
